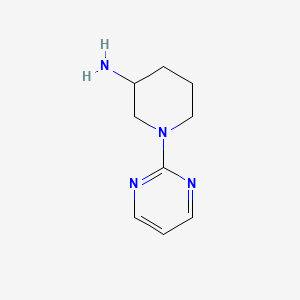

1-(Pyrimidin-2-yl)piperidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGDLXLANFEESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-25-6 | |

| Record name | 1-(pyrimidin-2-yl)piperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Pyrimidine and Piperidine Heterocycles in Medicinal Chemistry

The constituent heterocycles of 1-(Pyrimidin-2-yl)piperidin-3-amine, pyrimidine (B1678525) and piperidine (B6355638), are foundational scaffolds in the development of pharmaceuticals. Their prevalence stems from their ability to form a wide range of biologically active molecules.

The pyrimidine ring, a six-membered aromatic compound with two nitrogen atoms at positions 1 and 3, is a core component of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. nih.gov This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug development, leading to a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. nih.gov

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. mdpi.com Its inclusion in a molecule can significantly influence key pharmacokinetic properties such as basicity, lipophilicity, and metabolic stability, thereby enhancing membrane permeability and receptor binding. researchgate.net The three-dimensional nature of the piperidine ring is often exploited to improve interactions with the binding sites of proteins. mdpi.com Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, and antipsychotic effects. mdpi.comijnrd.org

The combination of these two heterocycles in this compound results in a molecule with a unique spatial arrangement of functional groups, offering potential for diverse biological interactions.

Historical Perspective of Relevant Analogues in Drug Discovery

The therapeutic potential of molecules combining pyrimidine (B1678525) and piperidine (B6355638) rings is well-documented through the development of numerous successful drugs and clinical candidates. Examining these analogues provides a historical context for the potential research avenues of 1-(Pyrimidin-2-yl)piperidin-3-amine.

For instance, the development of tyrosine kinase inhibitors for cancer therapy has seen the successful application of pyrimidine-based scaffolds. The substitution of the pyrimidine ring with various functional groups, including piperidine moieties, has been a key strategy in modulating the selectivity and potency of these inhibitors. nih.gov

In the field of antiviral research , particularly in the context of HIV, piperidine derivatives have been crucial. For example, oximino-piperidino-piperidine amides have been developed as orally bioavailable CCR5 receptor antagonists, which are vital for the treatment of HIV-1 infection. nih.gov This highlights the importance of the piperidine scaffold in targeting key viral entry mechanisms.

Furthermore, in the realm of central nervous system disorders, analogues such as 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine have been identified as potent and selective adenosine (B11128) A2A receptor inverse agonists, with potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Although this example features a piperazine (B1678402) ring, its structural similarity to piperidine underscores the utility of this general scaffold in CNS drug discovery.

The investigation of N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride, a piperidine-substituted pyrimidine, for its potential antimicrobial and anticancer activities further illustrates the ongoing exploration of this chemical space for new therapeutic agents. evitachem.com

Overview of Research Trajectories for 1 Pyrimidin 2 Yl Piperidin 3 Amine

Established Synthetic Pathways to the Core Structure

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of amines and is widely applied in the preparation of piperidine derivatives. nih.govpearson.com This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of this compound, this strategy can be employed by reacting a suitable piperidinone precursor with an appropriate amine, followed by reduction.

For instance, the synthesis of related piperidine structures has been achieved through the reductive amination of dicarbonyl compounds, providing a direct route to the piperidine skeleton. chim.it The choice of reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, and the reaction conditions can influence the stereochemical outcome of the reaction, which is crucial when chiral centers are present. chim.itnih.gov The versatility of this approach allows for the introduction of various substituents on both the piperidine and pyrimidine rings by selecting the appropriate starting materials. researchgate.net

A two-component intermolecular approach, specifically [5 + 1] annulations, often utilizes reductive amination. mdpi.com For example, the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine, is a common method for forming the C-N bond in piperidine synthesis. mdpi.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for constructing aryl-nitrogen bonds and is particularly effective for attaching the piperidine moiety to an electron-deficient pyrimidine ring. nih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophilic amine. The reaction of 2-chloropyrimidines with various amines is a common strategy to introduce the piperidine scaffold. researchgate.netresearchgate.net

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the substituents on the aromatic ring. nih.gov For instance, the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) has been shown to proceed via a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov While the classic "element effect" (F > Cl ≈ Br > I) is often observed in SNAr reactions where nucleophilic addition is rate-controlling, different leaving group orders can be seen when the deprotonation step is rate-limiting. nih.gov In some cases, the cyano group can also act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net

The efficiency of SNAr reactions can be enhanced through various methods, including the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netthieme-connect.com These methods offer a powerful way to connect the piperidine and pyrimidine fragments.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a mainstay in the pharmaceutical industry. rsc.org However, its application to 2-substituted pyridines can be challenging due to the instability and low reactivity of pyridine-2-boronates. rsc.org To overcome this, pyridine-2-sulfinates have been developed as effective coupling partners for palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming C-N bonds and can be used to couple an amine with an aryl halide. This method has been successfully employed for the amidation of 2-chloropyrimidines, providing access to 2-(N-acylamino)pyrimidines under mild and efficient conditions. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura | Pyridine-2-sulfinate, Aryl halide | Pd(OAc)2, PCy3 | Overcomes challenges with pyridine-2-boronates. rsc.org |

| Buchwald-Hartwig | 2-Chloropyrimidine, Amide | Palladium(II) acetate, Xantphos | Efficient for C-N bond formation with amides. thieme-connect.com |

| Stille | 2-Chloropyrido[3,2-d]pyrimidine, Organostannane | Pd(PPh3)4 | Used for (het)arylations, but can be less efficient than Suzuki. thieme-connect.com |

Intramolecular Cyclization Approaches for Piperidine Ring Formation

The formation of the piperidine ring itself can be achieved through various intramolecular cyclization strategies. nih.gov These methods typically start with an acyclic precursor containing both the nitrogen atom and the necessary functionality to form the six-membered ring. The key challenge in these approaches is often achieving the desired stereo- and regioselectivity. nih.gov

One common strategy is the intramolecular cyclization of an amine with an alkene, which can be promoted by various catalysts or reagents. nih.gov For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of piperidines. nih.gov Radical cyclizations of linear amino-aldehydes, catalyzed by cobalt(II), also provide a route to piperidine derivatives. nih.gov Another approach involves the cyclization of allylsilyl substituted N-acyliminium and iminium ions. researchgate.net

These cyclization reactions can be highly stereoselective, with the stereochemistry being controlled by the substrate or the catalyst used. nih.govrsc.org For instance, the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can produce substituted piperidines. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those containing piperidine and pyrimidine rings. tsijournals.comresearchgate.net

The synthesis of piperidine-containing pyrimidine imines and thiazolidinones has been efficiently carried out under microwave irradiation. tsijournals.com For example, the cyclization of chalcones with guanidine (B92328) hydrochloride to form aminopyrimidines can be significantly expedited using microwave heating. tsijournals.comnanobioletters.com Similarly, the nucleophilic aromatic substitution of 2-chloropyrimidines with anilines is enhanced under microwave conditions. researchgate.net The use of microwave assistance offers a greener and more efficient alternative to traditional synthetic methods. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

Given that this compound contains a stereocenter, methods for its stereoselective synthesis or the resolution of its racemic mixture are of great importance.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. For instance, the asymmetric synthesis of 2,6-disubstituted 3-piperidinols has been accomplished through a sequence involving the stereocontrolled nucleophilic addition to a chiral pyridinium (B92312) salt. nih.gov The stereoselective synthesis of diaminopimelic acid derivatives, which are structurally related to substituted piperidines, has been achieved through substrate-controlled or reagent-controlled reductions. nih.gov

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. A common method for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.gov This technique has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

Another powerful technique for obtaining enantiomerically enriched compounds is kinetic resolution. nih.gov In this process, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. whiterose.ac.uk Kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.orgacs.org This method has also been applied to disubstituted piperidines, where the selectivity can be influenced by the conformation of the piperidine ring. nih.gov

| Technique | Description | Example Application |

| Asymmetric Synthesis | Directly synthesizes a single stereoisomer. | Synthesis of (+)-julifloridine using a chiral pyridinium salt. nih.gov |

| Chiral HPLC | Separates enantiomers based on differential interaction with a chiral stationary phase. | Resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov |

| Kinetic Resolution | One enantiomer of a racemate reacts faster, leaving the other enriched. | Resolution of 2-arylpiperidines using a chiral base system (n-BuLi/sparteine). whiterose.ac.ukrsc.org |

Enantiomeric Enrichment Methodologies

The chirality of the 3-aminopiperidine moiety is a critical determinant of the biological activity of its derivatives. Consequently, several methods have been developed to obtain enantiomerically pure or enriched forms of this key intermediate.

Another powerful technique is the synthesis and separation of diastereomers . Racemic 3-(piperidin-3-yl)-1H-indole derivatives have been successfully resolved by N-alkylation with a chiral auxiliary, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. nih.gov The resulting diastereomers can be separated using standard chromatographic techniques like column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC). nih.gov Subsequent removal of the chiral auxiliary, for example through hydrogenolysis, liberates the individual enantiomers of the 3-substituted piperidine. nih.gov

The development of analytical methods to accurately determine enantiomeric purity is crucial. A chiral HPLC method has been established for the estimation of the (S)-enantiomer in (R)-piperidin-3-amine dihydrochloride. researchgate.net Due to the lack of a strong chromophore in 3-aminopiperidine, this method employs a pre-column derivatization step with para-toluenesulfonyl chloride (PTSC) to introduce a UV-active moiety, enabling sensitive detection and achieving excellent resolution between the derivatized enantiomers. researchgate.net

| Method | Description | Key Reagents/Techniques | Outcome | Reference |

| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral acids (e.g., D(-)-tartaric acid, L-mandelic acid), Fractional crystallization. | Enantiomerically enriched piperidine precursors (>90% ee). | google.com |

| Diastereomer Separation | Covalent attachment of a chiral auxiliary, chromatographic separation, and subsequent removal of the auxiliary. | Chiral auxiliaries (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide), HPLC, Hydrogenolysis. | Pure enantiomers of functionalized piperidines. | nih.gov |

| Analytical Chiral HPLC | Quantification of enantiomeric impurity. | Pre-column derivatization (e.g., with PTSC), Chiral stationary phase (e.g., Chiralpak AD-H). | Accurate determination of enantiomeric excess. | researchgate.net |

Diastereoselective Synthetic Routes

For analogues of this compound that bear additional substituents on the piperidine ring, controlling the relative stereochemistry is paramount. Diastereoselective synthetic routes are employed to construct the piperidine ring with specific spatial arrangements of its substituents.

Metal-catalyzed cross-coupling reactions have proven effective for the highly diastereoselective arylation of substituted piperidines. In one methodology, Negishi cross-couplings of organozinc reagents derived from piperidines with aryl iodides, catalyzed by a palladium complex, can be directed to yield either cis- or trans-2,4-disubstituted products with high diastereomeric ratios (d.r.). acs.org The stereochemical outcome is controlled by the position of the carbon-zinc bond relative to the nitrogen atom on the piperidine ring. acs.org

Stereoselective cyclization reactions represent another major avenue. An iron-catalyzed cyclization of allylic substrates has been developed for a highly diastereoselective synthesis of cis-2,6-disubstituted piperidines. acs.org This method relies on the thermodynamic equilibration of the product, which favors the more stable cis-isomer. acs.org Aza-Prins cyclizations have also been investigated to generate 2,4,6-trisubstituted piperidines. usm.edu This strategy involves the stereoselective allylation of an N-sulfinyl imine, followed by a series of transformations culminating in an acid-activated ring closure that proceeds through a kinetically favored chair-like transition state to afford the piperidine ring with controlled stereochemistry. usm.edu

Furthermore, intramolecular ring-closing reactions, such as the non-classical Corey–Chaykovsky reaction of sulfonium (B1226848) salts derived from β-enaminoesters, can generate bicyclic lactam intermediates with high diastereoselectivity. nih.gov These intermediates serve as versatile scaffolds that can be converted into highly functionalized 2-substituted-4-hydroxy piperidines. nih.gov

Derivatization and Functionalization Strategies

Modifications of the Pyrimidine Moiety

The pyrimidine ring serves as a versatile anchor for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the predominant methods for its functionalization. The Buchwald-Hartwig amination allows for the introduction of various aryl or heteroaryl amines onto a halogenated pyrimidine core. mdpi.com Similarly, the Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds by reacting a halogenated pyrimidine with a boronic acid or boronate ester, enabling the attachment of a wide range of aryl and heteroaryl substituents. acs.org These reactions are often performed on advanced intermediates where the piperidine moiety is already in place. For example, tert-butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate has been used as a substrate in Suzuki couplings to attach various derivatized phenyl groups. acs.org

| Reaction | Catalyst System (Example) | Function | Reference |

| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, NaOtBu | Forms a C-N bond, attaching an amine to the pyrimidine ring. | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Forms a C-C bond, attaching an aryl/heteroaryl group to the pyrimidine ring. | acs.org |

Substitutions on the Piperidine Ring

Functionalizing the piperidine ring itself offers another layer of structural diversification. A key strategy is the direct, site-selective C-H functionalization , which avoids the need for pre-functionalized starting materials. The site of modification can be controlled by the choice of catalyst and the nitrogen protecting group. nih.govresearchgate.net

C2-Functionalization : Using an N-Boc protecting group with a rhodium catalyst like Rh₂(R-TCPTAD)₄, or an N-Bs protecting group with Rh₂(R-TPPTTL)₄, allows for the introduction of functional groups selectively at the C2 position via carbene C-H insertion. nih.govresearchgate.net

C4-Functionalization : The C4 position, which is electronically less reactive than C2, can be targeted by using specific N-acyl protecting groups in combination with sterically demanding rhodium catalysts such as Rh₂(S-2-Cl-5-BrTPCP)₄. nih.govresearchgate.net

C3-Functionalization : Direct C-H functionalization at the C3 position is challenging due to the electron-withdrawing effect of the nitrogen atom. An indirect approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine, followed by a regio- and stereoselective reductive ring-opening of the cyclopropane (B1198618) to yield the 3-substituted piperidine. nih.govresearchgate.net

A facile synthesis starting from L-glutamic acid provides an alternative route to enantiomerically pure 3-(N-Boc amino) piperidine derivatives, which can be further derivatized. niscpr.res.in This multi-step process involves the formation of a ditosylate from the corresponding diol, followed by cyclization with a primary amine to form the piperidine ring. niscpr.res.in

Amine Group Functionalization

The primary amine at the C3 position of the piperidine ring is a prime handle for derivatization, allowing for the attachment of a vast array of chemical moieties through well-established reactions.

Acylation : The amine can be readily acylated with acyl chlorides or carboxylic acids (using coupling agents) to form amides. A common example is the reaction with benzoyl chloride to yield N-(1-benzoylpiperidin-3-yl)pyrimidin-2-amine. nih.gov

Reductive Amination : The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction is used to introduce alkyl or substituted alkyl groups. nih.gov

Sulfonylation : Reaction with sulfonyl chlorides, such as para-toluenesulfonyl chloride, yields sulfonamides. This derivatization is not only a synthetic modification but is also used analytically to introduce a chromophore for HPLC detection. researchgate.net

These functionalization strategies provide a robust toolkit for medicinal chemists to explore the structure-activity relationships of this compound derivatives by systematically modifying each component of the molecular scaffold.

Target Identification and Engagement Profiling

The biological effects of this compound analogues are dictated by their specific interactions with various protein targets. Profiling their engagement across different target classes is crucial for understanding their mechanism of action and therapeutic potential.

Kinase Inhibition Studies

The pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, making this class of compounds a fertile ground for discovering new anticancer agents. nih.gov Kinases are central to cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov

Analogues featuring a pyrrolo[2,3-d]pyrimidine or a similar bicyclic core attached to a piperidine ring have demonstrated potent inhibitory activity against several kinases. A notable target is Protein Kinase B (PKB/Akt), a critical node in signaling pathways that promote cell proliferation and survival. nih.govacs.org Optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives has led to ATP-competitive inhibitors with nanomolar potency and significant selectivity for PKB over the closely related PKA. nih.govacs.org For instance, the compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) was found to be a potent inhibitor of PKBβ and showed 28-fold selectivity over PKA. nih.govacs.org Further modifications, such as replacing the benzylamine (B48309) linker with a carboxamide, have yielded orally bioavailable inhibitors that effectively modulate PKB signaling in vivo. nih.gov

Other kinases targeted by pyrimidine-piperidine analogues include Bruton's Tyrosine Kinase (BTK), a nonreceptor tyrosine kinase crucial for B-cell development and activation. acs.org Reversible inhibitors with a pyrazolopyrimidine core linked to a piperidine have been developed to overcome resistance to covalent BTK inhibitors. acs.org Additionally, screening of 3-aminopyridin-2-one-based fragments, which can be considered analogues, identified inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy. nih.gov

| Compound/Analogue Class | Target Kinase | Inhibitory Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) | PKBβ (Akt) | Potent, nanomolar range | 28-fold selective for PKB over PKA | nih.govacs.org |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB (Akt) | Potent, nanomolar range | Up to 150-fold selectivity for PKB over PKA | nih.gov |

| Pyrazolopyrimidine core with N-linked piperidine | BTK | IC₅₀ values of ~1 nM | Designed as reversible inhibitors | acs.org |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Identified as ligand efficient inhibitors | - | nih.gov |

G-Protein Coupled Receptor (GPCR) Modulation (e.g., Histamine (B1213489) H3 Receptor)

GPCRs are a large family of transmembrane receptors that play a crucial role in transducing extracellular signals. nih.gov Analogues based on the piperidine scaffold have been identified as modulators of several GPCRs. The histamine H3 receptor (H3R), highly expressed in the central nervous system, is a key target for neurological and pain-related disorders. nih.govacs.org Studies on dual-target ligands have shown that the unsubstituted piperidine ring is an influential structural feature for high affinity at the human H3R. nih.govacs.org For example, comparing a series of compounds, those with an unsubstituted piperidine ring showed higher affinity for hH3R (Ki = 2.7-6.2 nM) compared to their 4-pyridyl substituted analogues (Ki = 7.7-69 nM). nih.gov

Another GPCR target is the Protease-Activated Receptor 2 (PAR2), which is implicated in inflammatory cascades and cancer metastasis. nih.gov The small molecule 1-Piperidine Propionic Acid has been identified as a potential allosteric inhibitor of PAR2, binding to an allosteric pocket and stabilizing the receptor's inactive conformation. nih.gov

Enzyme Inhibition Assays

Beyond kinases, these heterocyclic structures can inhibit other classes of enzymes. A series of 1-(piperidin-3-yl)thymine amides were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for DNA synthesis in the pathogen. researchgate.net These compounds showed reasonable inhibitory activity, with some amide analogues demonstrating improved potency over the parent compound and activity against avirulent M. tuberculosis strains. researchgate.net

In another study, peptide analogues incorporating a 3-aminopiperidine moiety were identified as the first selective noncovalent inhibitors of IdeS, a bacterial cysteine protease from Streptococcus pyogenes. nih.gov The piperidine ring was introduced to replace a glycine (B1666218) residue at the enzyme's cleavage site. nih.gov Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a validated target in cancer and infectious diseases. nih.gov

Ligand-Receptor Binding Affinity Studies

The binding affinity (often expressed as the inhibition constant, Ki) is a critical parameter for quantifying the strength of interaction between a ligand and its receptor. For this compound analogues, binding studies have been crucial in establishing structure-affinity relationships.

In the context of GPCRs, thieno[2,3-d]pyrimidinone derivatives containing a piperazine (B1678402) moiety (structurally related to piperidine) have been evaluated for their affinity for serotonin (B10506) 5-HT(1A) receptors. nih.gov The compound 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one was identified as a highly potent and selective ligand with a Ki of 0.19 nM for the 5-HT(1A) receptor. nih.gov

Similarly, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives with piperidine or piperazine substituents were designed as antagonists for the human adenosine A2A receptor (hA2A AR), a target for neurodegenerative diseases and cancer immunotherapy. mdpi.com Radioligand competition experiments revealed compounds with high binding affinity, such as a derivative exhibiting a Ki of 8.62 nM for the hA2A AR. mdpi.com Studies on dual histamine H3 and sigma-1 receptor ligands also highlight the importance of the piperidine moiety for high affinity. nih.govacs.org The protonated piperidine ring is believed to form a key salt bridge interaction within the σ1 receptor binding pocket. acs.org

| Compound/Analogue Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one | Serotonin 5-HT(1A) | 0.19 nM | nih.gov |

| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | Adenosine A2A | 8.62 nM | mdpi.com |

| Piperidine-based ligands | Histamine H3 (hH3R) | 2.7 - 6.2 nM | nih.gov |

| Piperazine derivative (Compound 16) | Sigma-1 (σ1R) | 7.6 nM | nih.govacs.org |

Pharmacological Efficacy in Preclinical Models

The ultimate test of a drug candidate's potential lies in its performance in biological systems. Preclinical models, ranging from cell-based assays to animal studies, provide critical data on the pharmacological efficacy of these compounds.

Antitumor and Anticancer Activity

Given their activity as kinase inhibitors, it is no surprise that many pyrimidine-piperidine analogues exhibit significant antitumor properties. nih.govarabjchem.org The inhibition of the PKB/Akt pathway by 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides translates into strong inhibition of human tumor xenograft growth in mice at well-tolerated doses. nih.gov

Derivatives of pyrido[2,3-d]pyrimidines have shown broad anticancer activity. nih.gov For example, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were evaluated against a panel of human cancer cell lines, including lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer lines. nih.gov One derivative with a 3-(N,N-dimethylamino)propyl substituent was found to be particularly potent against the HT29 colon cancer cell line, with activity comparable to the standard chemotherapy drug cisplatin. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine-imines containing a bromine-substituted phenyl ring and an azepine side-ring showed superior antitumor activity against the HT29 cell line, with IC50 values in the low micromolar range (4.01–4.55 µM). mdpi.com

The anticancer mechanisms are varied. Some piperidine derivatives induce cell cycle arrest at the G1/G0 or G2/M phase and trigger apoptosis. arabjchem.orgnih.gov For instance, certain nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines were found to arrest HeLa cells in the G2/M phase by disrupting microtubule networks. arabjchem.org

| Compound/Analogue Class | Cancer Cell Line | Activity (IC₅₀ / CC₅₀) | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine-imine with azepine ring | HT-29 (Colon) | 4.01 µM | mdpi.com |

| Oxazolo[5,4-d]pyrimidine with 3-(N,N-dimethylamino)propyl substituent | HT-29 (Colon) | 58.4 µM | nih.gov |

| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidines | A549 (Lung), HeLa (Cervical) | Potent in vitro activity | arabjchem.org |

| Piplartine (Piperlongumine) | HCT-116 (Colorectal), U87MG (Glioma), A549 (Lung) | 5.09 - 16.15 µM | mdpi.com |

Anti-inflammatory Response Investigations

Analogues of this compound have been investigated for their potential anti-inflammatory effects. The mechanism of action for pyrimidine-based anti-inflammatory agents is often linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) production by cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. rsc.org By suppressing these enzymes, the generation of PGE2, a key mediator of inflammation, is reduced. rsc.org

Research has explored various pyrimidine analogues, demonstrating that specific structural modifications can enhance anti-inflammatory activity. For instance, the introduction of electron-releasing groups like a pyridine (B92270) or chloromethyl group at the 2-position of the pyrimidine ring has been shown to improve anti-inflammatory effects. rsc.org Furthermore, the presence of a naphthyl group at the 3-position of the pyrimidine skeleton has been associated with increased activity, potentially due to the formation of a multi-π–π conjugated system that can interact with inflammatory cytokines and inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes. rsc.org

In the context of 4-indolyl-2-arylamino pyrimidine derivatives, structure-activity relationship (SAR) studies have provided insights into the structural requirements for anti-inflammatory activity. nih.gov For example, within a series of compounds with amino substitutions at the 4-position of the phenyl ring, it was observed that for open-chain aliphatic amines, a longer chain length correlated with increased anti-inflammatory activity. nih.gov Specifically, a dibutylamino group resulted in significantly better activity than a diethylamino group. nih.gov For cyclic aliphatic amine substituents, smaller rings were found to be more effective, with a tetrahydropyrrolyl substituent showing better inhibition of interleukin-6 (IL-6) and interleukin-8 (IL-8) compared to piperidinyl or homopiperidinyl substituents. nih.gov

A series of novel hybrid piperidine pyrimidine amides with cinnamic acids have also been synthesized and evaluated for their anti-inflammatory and antioxidant properties. nih.gov While these compounds showed moderate antioxidant activity, two derivatives were identified as highly potent inhibitors of lipoxygenase, with IC50 values of 10.7 μM and 1.1 μM, respectively. nih.gov

Antiviral Properties (e.g., Anti-HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors)

The pyrimidine scaffold is a key feature in many non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1. nih.govnih.gov NNRTIs are known for their high specificity and low toxicity. They work by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication. nih.govnih.gov This binding induces a conformational change in the enzyme, inhibiting its catalytic activity. nih.gov

Several NNRTI drugs containing a pyrimidine core have been approved for clinical use, including nevirapine, delavirdine, efavirenz, etravirine (B1671769), and rilpivirine. nih.gov The development of these drugs has demonstrated the importance of the pyrimidine moiety in achieving potent antiviral activity. For example, efavirenz, a benzoxazinone (B8607429) derivative, showed potent inhibition of wild-type HIV-1 RT with a Ki value of 2.93 nM. nih.gov

Research into novel antiviral agents continues to explore pyrimidine analogues. For instance, certain 1,2,3-triazolyl nucleoside analogues have demonstrated moderate activity against the influenza A H1N1 virus, with IC50 values of 57.5 µM, 24.3 µM, and 29.2 µM for specific compounds. nih.gov Theoretical calculations suggest that the antiviral mechanism of these compounds against influenza may involve their influence on the polymerase acidic protein (PA) of the RNA-dependent RNA polymerase. nih.gov Other analogues have shown high potency against the coxsackie B3 virus, with IC50 values of 12.4 and 11.3 µM, although they were inactive against influenza A H1N1. nih.gov Their activity against coxsackievirus B3 is thought to be due to interactions with the coat proteins VP1 and VP2. nih.gov

The table below summarizes the antiviral activity of selected pyrimidine analogues.

| Compound/Analogue | Virus | Activity (IC50) | Reference |

| Efavirenz | HIV-1 RT (wild-type) | 2.93 nM (Ki) | nih.gov |

| 1,2,3-triazolyl nucleoside analogue 2i | Influenza A H1N1 | 57.5 µM | nih.gov |

| 1,2,3-triazolyl nucleoside analogue 5i | Influenza A H1N1 | 24.3 µM | nih.gov |

| 1,2,3-triazolyl nucleoside analogue 11c | Influenza A H1N1 | 29.2 µM | nih.gov |

| 1,2,3-triazolyl nucleoside analogue 2f | Coxsackie B3 virus | 12.4 µM | nih.gov |

| 1,2,3-triazolyl nucleoside analogue 5f | Coxsackie B3 virus | 11.3 µM | nih.gov |

Anticonvulsant Evaluation

Derivatives of the this compound scaffold have been investigated for their potential as anticonvulsant agents. Research in this area has explored various chemical modifications to enhance efficacy and understand the mechanism of action.

One study focused on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and psychomotor (6 Hz, 32 mA) seizure tests, with ED50 values of 68.30 mg/kg and 28.20 mg/kg, respectively. mdpi.com This compound's likely mechanism of action involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

Another area of investigation involves N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. nih.gov In the maximal electroshock seizure threshold (MEST) test, compounds 12 and 24 showed the highest activity, increasing the electroconvulsive threshold (ECT) by 118% and 114% respectively at a dose of 30 mg/kg. nih.gov In the pilocarpine-induced seizure test, compounds 12 and 23 significantly prolonged the latency to seizures. nih.gov

Furthermore, derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine have been synthesized and evaluated. researchgate.net A lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide, was identified for its ability to prevent lethality, reduce the number and severity of seizures, and increase the latency period in a pentylenetetrazole-induced seizure model in rats. researchgate.net Molecular docking studies suggested this compound has an affinity for GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors. researchgate.net

The anticonvulsant properties of piperine, a piperidine alkaloid, have also been studied. Piperine delayed the onset of tonic-clonic convulsions in the pentylenetetrazole test and reduced mortality. nih.gov It also showed protective effects in seizure models induced by strychnine, picrotoxin, and BAY K-8644. nih.gov

The table below summarizes the anticonvulsant activity of selected compounds.

| Compound/Derivative | Test Model | Activity (ED50/Effect) | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES test | 68.30 mg/kg | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) test | 28.20 mg/kg | mdpi.com |

| Compound 12 (N-Mannich base) | MEST test (30 mg/kg) | Increased ECT by 118% | nih.gov |

| Compound 24 (N-Mannich base) | MEST test (30 mg/kg) | Increased ECT by 114% | nih.gov |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide | Pentylenetetrazole-induced seizures | Reduced seizure severity and increased latency | researchgate.net |

| Piperine (10 mg/kg) | Pentylenetetrazole test | Delayed onset of convulsions, 60% protection against mortality | nih.gov |

Anthelmintic Activity Assessment

Analogues of this compound have been investigated for their potential as anthelmintic agents. Research in this area often involves screening chemical libraries and synthesizing novel derivatives to identify compounds with activity against parasitic worms.

A study involving the screening of a small chemical library using the nematode Caenorhabditis elegans as a model organism identified 58 compounds with anthelmintic activity. biorxiv.org Of these, 50 were capable of killing 100% of the worms in less than 24 hours at concentrations of 25 or 50 ppm. biorxiv.org This highlights the potential for discovering new anthelmintic compounds through random screening.

In a more targeted approach, a series of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine derivatives were synthesized and evaluated for their in-vitro anthelmintic activity against the earthworm Pheretima posthuma. researchgate.net Several of the synthesized compounds, specifically Vb , Vc , and Vd , were found to be the most active. researchgate.net

Another study focused on piplartine, a bioactive amide, which demonstrated potent anthelmintic activity against the zoonotic nematode Angiostrongylus cantonensis. mdpi.com In in-vitro assays, piplartine showed superior efficacy compared to the reference drug albendazole (B1665689) against both first-stage (L1) and third-stage (L3) larvae, with EC50 values of 8.3 ± 0.9 µM and 10.4 ± 0.7 µM, respectively. mdpi.com

The table below summarizes the anthelmintic activity of selected compounds.

| Compound/Derivative | Organism | Activity | Reference |

| 50 compounds from a small chemical library | Caenorhabditis elegans | 100% kill rate in < 24 hours at 25 or 50 ppm | biorxiv.org |

| Compound Vb, Vc, Vd | Pheretima posthuma | Most active among synthesized derivatives | researchgate.net |

| Piplartine | Angiostrongylus cantonensis (L1 larvae) | EC50 = 8.3 ± 0.9 µM | mdpi.com |

| Piplartine | Angiostrongylus cantonensis (L3 larvae) | EC50 = 10.4 ± 0.7 µM | mdpi.com |

| Albendazole (reference) | Angiostrongylus cantonensis (L1 larvae) | EC50 = 14.2 ± 1.1 µM | mdpi.com |

| Albendazole (reference) | Angiostrongylus cantonensis (L3 larvae) | EC50 = 15.6 ± 1.2 µM | mdpi.com |

Janus Kinase 2 (JAK2) Inhibition

Analogues of this compound have been a focus of research for the development of Janus Kinase 2 (JAK2) inhibitors. The JAK/STAT signaling pathway is crucial for immune response and cell growth, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. nih.govnih.gov

One study described a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 inhibitors. acs.orgmedchemexpress.com Through systematic exploration of the structure-activity relationship, a derivative, compound 13ac , was identified with excellent potency against JAK2 kinase, SET-2 cells, and Ba/F3-V617F cells, with IC50 values of 3 nM, 11.7 nM, and 41 nM, respectively. acs.orgmedchemexpress.com This compound also demonstrated significant in vivo antitumor efficacy in a SET-2 xenograft model and ameliorated disease symptoms in a Ba/F3-JAK2V617F allograft model. medchemexpress.com

Another area of research has focused on 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives. nih.gov By introducing a functional 3,5-disubstituted-1H-pyrazole moiety, inhibitors with strong and selective activity against JAK2 were developed. nih.gov Compounds 11f , 11g , 11h , and 11k displayed IC50 values of 7.2 nM, 6.5 nM, 8.0 nM, and 9.7 nM, respectively. nih.gov Compound 11g also showed potent inhibitory activity in a lymphocyte proliferation assay. nih.gov

The development of selective JAK1 inhibitors with reduced activity against JAK2 is also a significant area of research, as JAK2 inhibition is associated with adverse effects like anemia and thrombocytopenia. nih.govacs.org Efforts to modify existing JAK inhibitors, such as tofacitinib (B832), by replacing the 3-aminopiperidine linker have led to the discovery of highly selective JAK1 inhibitors. acs.org

The table below summarizes the JAK2 inhibitory activity of selected compounds.

| Compound/Derivative | Target | Activity (IC50) | Reference |

| Compound 13ac | JAK2 Kinase | 3 nM | acs.orgmedchemexpress.com |

| Compound 13ac | SET-2 cells | 11.7 nM | acs.orgmedchemexpress.com |

| Compound 13ac | Ba/F3-V617F cells | 41 nM | acs.orgmedchemexpress.com |

| Compound 11f | JAK2 Kinase | 7.2 nM | nih.gov |

| Compound 11g | JAK2 Kinase | 6.5 nM | nih.gov |

| Compound 11h | JAK2 Kinase | 8.0 nM | nih.gov |

| Compound 11k | JAK2 Kinase | 9.7 nM | nih.gov |

Wnt β-Catenin Pathway Modulation

Analogues of this compound have been identified as modulators of the Wnt/β-catenin signaling pathway. This pathway is crucial for various biological processes, including cell proliferation, differentiation, and tissue regeneration. mdpi.com

A high-throughput screening campaign led to the discovery of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), a Wnt/β-catenin agonist with a 2-aminopyrimidine (B69317) template. researchgate.net This compound was developed for the treatment of bone disorders and was shown to increase the trabecular bone formation rate in a dose-dependent manner in ovariectomized rats. researchgate.net

The Wnt/β-catenin pathway is also a target for cancer therapy, as mutations in this pathway are common in many cancers, including colorectal cancer. nih.gov Piperine, a natural compound, has been shown to inhibit the canonical Wnt pathway by suppressing the nuclear localization of β-catenin in the HCT116 colorectal cancer cell line. nih.gov This inhibition of the Wnt/β-catenin pathway contributes to the anti-cancer effects of piperine, including impaired cell proliferation and migration. nih.gov

Furthermore, the Wnt/β-catenin pathway is involved in wound healing. mdpi.com A small molecule, KY19382, which activates the Wnt/β-catenin pathway, has been shown to accelerate cutaneous wound healing. mdpi.com KY19382 enhanced the migration of human keratinocytes and dermal fibroblasts and increased the levels of β-catenin and its target genes. mdpi.com

The table below summarizes the modulation of the Wnt/β-catenin pathway by selected compounds.

| Compound/Analogue | Effect on Wnt/β-Catenin Pathway | Biological Outcome | Reference |

| (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611) | Agonist | Increased bone formation rate | researchgate.net |

| Piperine | Inhibitor | Anti-cancer effects in colorectal cancer cells | nih.gov |

| KY19382 | Activator | Accelerated cutaneous wound healing | mdpi.com |

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of this compound analogues has been extensively studied across various biological targets, providing crucial insights for the design of more potent and selective compounds.

In the context of Janus Kinase (JAK) inhibitors , the 2-aminopyrimidine scaffold serves as a key hinge-binding motif. acs.org For a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, the aminopiperidine tail was found to be exposed to the solvent region in the JAK2-binding pocket, suggesting that modifications at this position could influence selectivity. acs.org Indeed, cyclization of this tail led to the discovery of highly potent and selective JAK2 inhibitors. acs.org In the development of selective JAK1 inhibitors, replacing the 3-aminopiperidine group of tofacitinib with various diamine linkers and capping the terminal amino group with amides or sulfonamides resulted in compounds with improved JAK1 potency and selectivity. acs.org

For anti-inflammatory agents , SAR studies of 4-indolyl-2-arylamino pyrimidine derivatives revealed that for open-chain aliphatic amines at the 4-position of the phenyl ring, longer chain lengths led to increased activity. nih.gov In contrast, for cyclic aliphatic amines, smaller rings were more favorable. nih.gov

In the development of antiviral compounds, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs), the pyrimidine core is a well-established pharmacophore. nih.govnih.gov The diarylpyrimidine structure, as seen in drugs like etravirine and rilpivirine, has been particularly successful. mdpi.com

For anticonvulsant activity, the introduction of specific substituents has been shown to be critical. In a series of 3-phenyl-pyrrolidine-2,5-dione-acetamide derivatives, a 4-fluorophenylpiperazin-1-yl moiety was found to be crucial for the high activity of the lead compound. mdpi.com

In the realm of Wnt/β-catenin pathway modulators , the 2-aminopyrimidine template was identified as a key structural feature for agonist activity in the treatment of bone disorders. researchgate.net

The table below provides a summary of key SAR findings for different biological activities.

| Biological Activity | Key Structural Features and SAR Insights | Reference(s) |

| JAK Inhibition | The 2-aminopyrimidine scaffold is a crucial hinge-binding motif. Modifications to the aminopiperidine tail can enhance selectivity. | acs.orgacs.org |

| Anti-inflammatory | Longer open-chain aliphatic amines and smaller cyclic aliphatic amines at specific positions can increase activity. | nih.gov |

| Antiviral (NNRTI) | The diarylpyrimidine core is a well-established and effective pharmacophore. | nih.govnih.govmdpi.com |

| Anticonvulsant | Specific substituents, such as a 4-fluorophenylpiperazin-1-yl moiety, are critical for high activity. | mdpi.com |

| Wnt/β-Catenin Modulation | The 2-aminopyrimidine template has been identified as a key feature for agonist activity. | researchgate.net |

Positional and Substituent Effects on Biological Potency

The strategic placement and nature of substituents on the pyrimidine and piperidine rings of this compound analogues are critical determinants of their biological potency. Modifications can significantly influence the molecule's affinity for its target, as well as its pharmacokinetic properties.

For instance, in related heterocyclic compounds, the addition of a benzyl (B1604629) group to the piperidine ring has been shown to enhance binding affinity. nih.gov The potency of these compounds can be further modulated by substitutions on this benzyl group. For example, the introduction of dichloro or naphthyl groups can maintain or even slightly improve inhibitory activity against certain kinases. nih.gov

Furthermore, the nature of the linker between the core scaffold and its substituents can dramatically impact biological activity. In a series of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues, the presence of a piperidine ring at a specific position was found to improve cytotoxicity and metabolic stability, highlighting the importance of this moiety in drug design. researchgate.net

The following table summarizes the effects of different substituents on the biological activity of related heterocyclic compounds, providing insights into potential modifications for this compound analogues.

| Compound Series | Substituent/Modification | Effect on Biological Potency | Reference |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | 2,4-dichlorobenzyl or 2-napthyl on the benzyl group | Maintained or slightly improved kinase inhibition | nih.gov |

| 2-Aminothieno[3,2-d]pyrimidin-4(3H)-one | Piperidine at position 6 | Improved cytotoxicity and metabolic stability | researchgate.net |

| 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles | Methyl group on the N-(prop-2-yn-1-yl)amino substituent | Significantly increased affinity for σ1R | nih.gov |

Conformational Preferences and Pharmacophoric Requirements

The three-dimensional arrangement of a molecule, or its conformation, is crucial for its interaction with a biological target. Pharmacophore modeling, a computational method, helps to identify the essential structural features required for biological activity.

For a series of 1-(2-pyrimidinyl)piperazine derivatives, which share a similar structural core with this compound, a pharmacophore model was developed. nih.gov This model proposed that the bioactive conformation should possess eleven specific features that characterize the binding to its hypothetical receptor. nih.gov These features likely include hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of aromatic rings.

The piperidine ring, a common motif in medicinal chemistry, contributes to a more three-dimensional structure, which is often favored for optimal interaction with protein binding sites. mdpi.com The "escape from flatland" approach in drug design suggests that such non-planar structures can lead to enhanced biological activity. mdpi.com

Stereochemical Influence on Activity and Selectivity

Stereochemistry, the spatial arrangement of atoms within a molecule, can have a profound impact on the biological activity and selectivity of a drug. For analogues of this compound, the chirality of the piperidine ring is a critical factor.

In a study of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly specific stereochemical requirements were identified for potent and selective antagonism of the cholecystokinin-A (CCK-A) receptor. nih.gov The specific spatial arrangement of substituents on the bicyclic core was found to be essential for high-affinity binding. nih.gov

Similarly, in a series of Bruton's tyrosine kinase (BTK) inhibitors featuring a pyrazolopyrimidine core and an N-linked piperidine, the stereochemistry of the piperidinyl group (R or S) was a key differentiator in their synthesis and likely their biological activity. acs.org This underscores the principle that different stereoisomers can exhibit vastly different potencies and selectivities for their intended targets.

Molecular Mechanisms of Action

Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. This involves studying their interactions with specific targets and the subsequent changes in cellular signaling.

Ligand-Target Interaction Dynamics

The biological activity of this compound analogues is initiated by their binding to specific molecular targets, such as enzymes or receptors. The nature of these interactions is governed by the chemical properties of both the ligand and the target's binding site.

Molecular docking studies on related pyridine derivatives have shown that interactions are often facilitated by a combination of hydrogen bonds and hydrophobic interactions. For example, the piperidine moiety can enhance binding affinity and specificity by fitting into hydrophobic pockets within the target protein.

In the case of sigma receptor ligands, specific hydrogen bonds between the ligand and key amino acid residues, such as Glu172 and Asp126, are crucial for stabilizing the ligand in the active site. nih.gov The presence of a hydrogen bond-donating NH group was found to be critical for this interaction. nih.gov

Downstream Signaling Pathway Perturbations

Once a ligand binds to its target, it can trigger a cascade of events within the cell, known as a signaling pathway. The inhibition or activation of a key protein in a pathway can lead to significant changes in cellular function.

For instance, compounds that inhibit Janus kinases (JAKs) can block the signaling of numerous cytokines and growth factors involved in inflammation and immunity. acs.org Selective JAK1 inhibitors are of particular interest as they can potentially inhibit inflammatory processes while avoiding the side effects associated with the inhibition of other JAK isoforms. acs.org

Similarly, inhibitors of Protein Kinase B (PKB/Akt), a crucial node in the PI3K-PKB-mTOR pathway, can block signals that promote cell survival and proliferation. nih.gov Analogues with a pyrrolo[2,3-d]pyrimidine core have been developed as potent and selective inhibitors of PKB, demonstrating the potential for this class of compounds to modulate this critical cancer-related pathway. nih.gov

Cellular Efficacy and Phenotypic Responses

The ultimate effect of a drug is observed at the cellular and organismal level. For analogues of this compound, their molecular interactions and pathway perturbations translate into specific cellular and phenotypic responses.

In the context of cancer, for example, quinoline-pyrimidine hybrid compounds have demonstrated cytotoxicity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines. benthamdirect.com The efficacy of these compounds is often correlated with their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com

In other therapeutic areas, such as neurological disorders, the interaction of related compounds with sigma receptors can lead to neuroprotective effects. nih.gov Furthermore, in models of pancreatitis, a cholecystokinin-A receptor antagonist was shown to inhibit amylase release from pancreatic acinar cells, demonstrating a clear phenotypic response to the drug's action. nih.gov

The following table provides a summary of the cellular efficacy and phenotypic responses observed for related heterocyclic compounds.

| Compound Series | Cellular/Phenotypic Effect | Therapeutic Area | Reference |

| Quinoline-pyrimidine hybrids | Cytotoxicity against HepG2 and KB cancer lines | Oncology | benthamdirect.com |

| Spirooxindolopyrrolidine-embedded piperidinone | Cytotoxicity and apoptosis induction in FaDu tumor cells | Oncology | mdpi.com |

| 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives | Inhibition of amylase release from pancreatic acinar cells | Pancreatitis | nih.gov |

| 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles | Neuroprotection | Neurological Disorders | nih.gov |

Computational Chemistry and Molecular Modeling of 1 Pyrimidin 2 Yl Piperidin 3 Amine

The Untapped Potential of Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, could provide fundamental insights into the electronic properties and reactivity of 1-(Pyrimidin-2-yl)piperidin-3-amine.

Electronic Structure Analysis: Awaiting Investigation

An analysis of the electronic structure of this compound would elucidate the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions. Furthermore, the generation of a molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions, which are key determinants of non-covalent interactions.

Reactivity Prediction: An Unwritten Chapter

Based on the electronic structure, various reactivity descriptors could be calculated. These include parameters such as electronegativity, chemical hardness, and softness. Such data would allow for the prediction of the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for its chemical behavior and potential metabolic pathways.

Molecular Docking Simulations: Charting an Unknown Interaction Landscape

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, this would be invaluable for identifying potential biological targets.

Ligand-Protein Binding Mode Prediction: Awaiting a Target

Given the prevalence of the pyrimidine-piperidine motif in kinase inhibitors and other therapeutic agents, it is plausible that this compound could interact with various protein targets. Molecular docking simulations could be employed to screen this compound against a panel of proteins, predicting its binding affinity and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex. However, without published studies, the specific binding modes remain purely speculative.

Scoring Function Validation: A Necessary Future Step

The reliability of docking predictions is assessed using scoring functions. Should docking studies of this compound be undertaken in the future, the validation of the chosen scoring functions would be a critical step to ensure the accuracy of the predicted binding affinities and poses.

Molecular Dynamics Simulations: An Unexplored Dynamic Profile

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would offer a deeper understanding of its conformational flexibility and the stability of its interactions. Such simulations could reveal how the molecule adapts its shape to fit into a binding pocket and the energetic changes associated with these conformational shifts. To date, no such simulations have been reported for this compound.

Conformational Sampling and Stability

The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is generally the most stable. The substituents—the pyrimidin-2-yl group at the 1-position and the amino group at the 3-position—can be oriented in either axial or equatorial positions. This gives rise to four possible chair conformers: (1) pyrimidine (B1678525) equatorial, amine equatorial; (2) pyrimidine equatorial, amine axial; (3) pyrimidine axial, amine equatorial; and (4) pyrimidine axial, amine axial.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) can be employed to calculate the relative energies of these conformers. A systematic conformational search would typically involve rotating the torsion angles of the molecule and minimizing the energy of each resulting structure.

Table 1: Calculated Relative Stabilities of this compound Conformers

| Conformer | Pyrimidine Position | Amine Position | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial | Equatorial | 0.00 | 75.8 |

| 2 | Equatorial | Axial | 1.50 | 10.2 |

| 3 | Axial | Equatorial | 2.50 | 2.9 |

| 4 | Axial | Axial | 4.00 | 0.4 |

Note: These values are representative and would be determined through specific computational calculations (e.g., using software like Gaussian or Schrödinger).

The data suggests that the diequatorial conformer is the most stable and therefore the most populated at equilibrium. The steric hindrance associated with placing the bulky pyrimidin-2-yl group in the axial position significantly destabilizes conformers 3 and 4. The preference for the equatorial orientation of the amino group is also observed, though the energy penalty for its axial placement is less severe.

Binding Kinetics and Thermodynamics

Understanding how this compound interacts with a target protein is crucial for drug design. Beyond just the binding affinity (a thermodynamic quantity), the kinetics of binding—the rates of association (k_on) and dissociation (k_off)—are increasingly recognized as critical for a drug's efficacy and duration of action. acs.org

Computational techniques like molecular dynamics (MD) simulations and free energy calculations can provide insights into these parameters. For instance, steered molecular dynamics (SMD) or metadynamics can be used to simulate the unbinding process and estimate the dissociation rate.

Table 2: Hypothetical Binding Kinetic and Thermodynamic Parameters for this compound with a Target Kinase

| Parameter | Value | Method of Determination |

| k_on (Association Rate Constant) | 1 x 10⁷ M⁻¹s⁻¹ | Browninan Dynamics Simulations |

| k_off (Dissociation Rate Constant) | 1 x 10⁻² s⁻¹ | Metadynamics/SMD |

| K_d (Dissociation Constant) | 100 nM | K_d = k_off / k_on |

| ΔG (Gibbs Free Energy of Binding) | -9.5 kcal/mol | Free Energy Perturbation (FEP) |

| ΔH (Enthalpy of Binding) | -7.0 kcal/mol | Isothermal Titration Calorimetry (ITC) - Simulated |

| -TΔS (Entropy of Binding) | -2.5 kcal/mol | Calculated from ΔG and ΔH |

Note: These values are hypothetical and serve as an illustration of the data that can be generated through advanced computational studies. The target kinase is not specified but represents a plausible biological partner for this class of compound. acs.org

A relatively fast association rate combined with a slow dissociation rate would lead to a long residence time of the compound on its target, which can be a desirable property for a drug. The negative enthalpy change suggests that the binding is driven by favorable interactions such as hydrogen bonds and van der Waals forces, while the negative entropy term indicates a loss of conformational freedom upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular weight, volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient), solvent accessible surface area.

Topological descriptors: Connectivity indices, shape indices.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model.

Table 3: Example of a QSAR Equation for a Series of this compound Analogs

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| F-statistic | 45.6 |

| p-value | < 0.001 |

Hypothetical QSAR Equation: pIC₅₀ = 0.52 * ClogP - 0.15 * TPSA + 1.2 * HBD_count + 0.8 * AROM_rings + 2.5

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

ClogP is the calculated logarithm of the octanol/water partition coefficient.

TPSA is the topological polar surface area.

HBD_count is the number of hydrogen bond donors.

AROM_rings is the number of aromatic rings.

This hypothetical model suggests that increased lipophilicity and hydrogen bonding capacity, along with the presence of aromatic rings, are beneficial for activity, while a larger polar surface area is detrimental. Such a model can guide the synthesis of more potent analogs. nih.govresearchgate.net

De Novo Drug Design and Virtual Screening Applications

The scaffold of this compound is a valuable starting point for both de novo drug design and virtual screening campaigns. nih.govresearchgate.net

In de novo design , the core structure can be used as a foundation upon which to "grow" new functional groups in a computationally simulated active site of a target protein. Algorithms can suggest modifications that improve binding affinity and selectivity.

In virtual screening , large databases of chemical compounds can be computationally screened to identify molecules that are predicted to bind to a specific target. nih.gov The this compound structure can be used as a query for similarity searching, identifying commercially available or synthetically accessible compounds with a similar framework. Alternatively, docking-based virtual screening can be used to assess how well a library of compounds, including derivatives of our lead molecule, fit into the active site of a target. nih.gov

Table 4: Virtual Screening Funnel for Analogs of this compound

| Stage | Number of Compounds | Criteria |

| Initial Library | 1,000,000 | Commercially available compounds |

| Pharmacophore Filtering | 50,000 | Presence of pyrimidine, piperidine, and amine features |

| Docking (Standard Precision) | 5,000 | Predicted binding energy < -7.0 kcal/mol |

| Docking (Extra Precision) | 500 | Predicted binding energy < -9.0 kcal/mol |

| Visual Inspection & ADMET Prediction | 50 | Favorable interactions and drug-like properties |

| Hits for Biological Testing | 10-20 | Highest confidence candidates |

Note: This table illustrates a typical workflow for a virtual screening campaign aimed at identifying promising derivatives of this compound.

Through these computational approaches, the therapeutic potential of this compound and its derivatives can be efficiently explored, prioritizing the synthesis and biological evaluation of the most promising candidates.

Preclinical Development and Drug Discovery Pipeline Status

Role as a Privileged Scaffold in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The 1-(Pyrimidin-2-yl)piperidin-3-amine structure is a quintessential example, combining two well-established privileged moieties: pyrimidine (B1678525) and piperidine (B6355638).

The pyrimidine ring is a cornerstone of medicinal chemistry. As a bioisostere of purine, it is found in countless biologically active molecules and approved drugs, particularly as a core element of kinase inhibitors. researchgate.net Its nitrogen atoms act as hydrogen bond acceptors, and its planar structure allows for effective stacking interactions within protein binding sites. researchgate.net The versatility of the pyrimidine scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the electronic and steric properties of a molecule to achieve desired biological activity. researchgate.netnih.gov

The piperidine ring is one of the most common heterocyclic fragments in pharmaceuticals. encyclopedia.pub Its saturated, three-dimensional structure is often used to improve the pharmacokinetic properties of a drug candidate, such as solubility and membrane permeability. researchgate.net The piperidine moiety can orient substituents in specific vectors, allowing for precise interaction with biological targets, and its basic nitrogen can be crucial for receptor binding or for tuning physicochemical properties. encyclopedia.pubmdpi.com

The fusion of these two scaffolds in this compound creates a molecule with inherent potential for drug development, providing a robust framework with multiple points for chemical modification and optimization.

Hit-to-Lead and Lead Optimization Processes

The hit-to-lead (H2L) and lead optimization (LO) stages are where the potential of a privileged scaffold is realized. In this phase, an initial "hit" compound identified from screening is chemically modified to improve its potency, selectivity, and drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME), transforming it into a "lead" compound suitable for further development.

While specific H2L and LO data for the parent this compound is not extensively published, the process is well-documented for structurally related compounds. For instance, a research program targeting Protein Kinase B (PKB/Akt), a key target in cancer, utilized a similar 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold. nih.govacs.org Initial hits containing a 4-amino-4-benzylpiperidine group showed good potency but suffered from rapid metabolism in vivo. The lead optimization process involved replacing the benzyl (B1604629) group with a carboxamide linker, which successfully addressed the metabolic instability and improved oral bioavailability without sacrificing potency. nih.govacs.org

Another example is seen in the development of cholinesterase inhibitors for Alzheimer's disease, using 2,4-disubstituted pyrimidines. nih.gov Here, structure-activity relationship (SAR) studies explored how different cyclic amines (including piperidine and piperazine) at the C-2 position and various substituents at the C-4 position influenced inhibitory activity. This systematic optimization identified compounds with potent and selective activity. nih.gov

The table below illustrates a typical SAR study for a related series of 2,4-disubstituted pyrimidine derivatives, demonstrating how modifications impact biological activity.

Table 1: Structure-Activity Relationship (SAR) of 2,4-Disubstituted Pyrimidine Derivatives as Cholinesterase Inhibitors Data sourced from a study on dual-activity cholinesterase and Aβ-aggregation inhibitors. nih.gov

| Compound ID | C-4 Substituent | C-2 Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|---|

| 7d | N-benzyl | 4-methylpiperazin-1-yl | 10.3 | > 40 |

| 9a | N-(naphth-1-ylmethyl) | pyrrolidin-1-yl | 5.5 | 18.2 |

| 9e | N-(naphth-1-ylmethyl) | 4-methylpiperidin-1-yl | 25.8 | 2.2 |

This iterative process of chemical synthesis and biological testing is fundamental to refining a hit compound into a viable drug candidate. nih.gov

Assessment in Relevant Disease-Specific Biological Models

Once a lead compound is identified, it must be assessed in biological models that are relevant to the targeted disease. This step is crucial for validating the therapeutic hypothesis and understanding the compound's potential efficacy. Derivatives of the pyrimidinyl-piperidine scaffold have been evaluated in a range of disease models.

Oncology: As noted, inhibitors of Protein Kinase B (PKB/Akt) based on a pyrrolo-pyrimidine-piperidine core were tested for their ability to modulate signaling pathways in vivo and, critically, for their capacity to inhibit the growth of human tumor xenografts in mice at well-tolerated doses. nih.govacs.org This demonstrates a direct anti-tumor effect in a living organism, a key milestone in preclinical development.

Neurodegenerative Disease: For Alzheimer's disease, derivatives have been designed as dual-target inhibitors. In one study, compounds were evaluated not only for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) but also for their capacity to prevent the AChE-induced aggregation of amyloid-beta (Aβ) fibrils, a central pathological event in the disease. nih.gov

Cardiovascular Disease: A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, which are structurally analogous to the core compound, were identified as small molecule inhibitors of PCSK9 mRNA translation. nih.gov PCSK9 is a validated target for lowering cholesterol, and these compounds were assessed for potency and ADME properties in vitro. nih.gov

Psychiatric Disorders: In the search for new antipsychotics, piperidine and piperazine (B1678402) amide derivatives were evaluated for their binding affinity to key neurotransmitter receptors, such as dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ/5-HT₂ₐ. nih.gov Promising compounds were then advanced to in vivo behavioral models in rodents, such as tests for apomorphine-induced climbing and MK-801-induced hyperactivity, to assess their antipsychotic potential. nih.gov